molecular formula C15H14O3 B6318674 2-(4-Methoxy-3-methylphenyl)benzoic acid CAS No. 1026740-92-0

2-(4-Methoxy-3-methylphenyl)benzoic acid

Cat. No.: B6318674
CAS No.: 1026740-92-0
M. Wt: 242.27 g/mol
InChI Key: BRACDZBXXHTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-3-methylphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-methoxy-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxy-3-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

The resulting product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: 2-(4-Carboxy-3-methylphenyl)benzoic acid

    Reduction: 2-(4-Methoxy-3-methylphenyl)benzyl alcohol

    Substitution: 2-(4-Nitro-3-methylphenyl)benzoic acid, 2-(4-Sulfo-3-methylphenyl)benzoic acid, 2-(4-Bromo-3-methylphenyl)benzoic acid

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylbenzoic acid
  • 4-Methoxy-2-methylbenzoic acid
  • 4-Methoxy-3-nitrobenzoic acid

Comparison

2-(4-Methoxy-3-methylphenyl)benzoic acid is unique due to the presence of both a methoxy and a methyl group on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards electrophilic and nucleophilic reagents.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-11(7-8-14(10)18-2)12-5-3-4-6-13(12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRACDZBXXHTLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437568
Record name MolPort-011-489-320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026740-92-0
Record name MolPort-011-489-320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.